1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one
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Overview
Description
1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one is an organic compound with a unique structure that includes two 4-methylphenyl groups and a sulfanylidene group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with a suitable thiol reagent under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where 4-methylbenzaldehyde reacts with a thiol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-dimethylphenyl)thiourea: This compound has a similar thiourea structure but with different substituents on the aromatic rings.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: A related compound with an imidazole ring instead of a propanone backbone.
Uniqueness
1,3-Bis(4-methylphenyl)-3-sulfanylidenepropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene group and the 4-methylphenyl substituents provides a unique steric and electronic environment, making it a valuable compound for various applications.
Properties
CAS No. |
63523-24-0 |
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Molecular Formula |
C17H16OS |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C17H16OS/c1-12-3-7-14(8-4-12)16(18)11-17(19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
InChI Key |
KYSWKANXYHSPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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